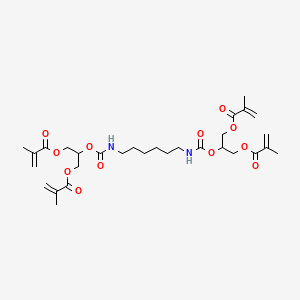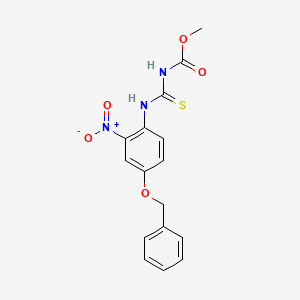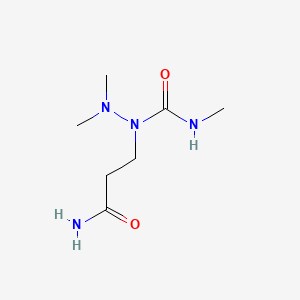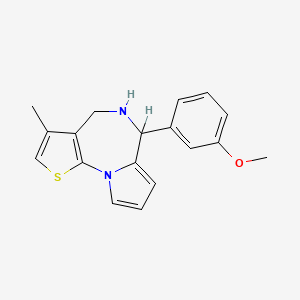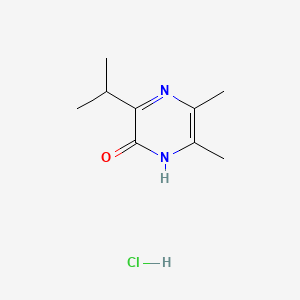
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride is a chemical compound with a unique structure that includes a pyrazinone ring substituted with dimethyl and isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
科学研究应用
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: This compound shares a similar core structure but has different substituents.
Imidazole derivatives: These compounds have a similar heterocyclic structure and exhibit a range of biological activities.
Uniqueness
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
113139-67-6 |
|---|---|
分子式 |
C9H15ClN2O |
分子量 |
202.68 g/mol |
IUPAC 名称 |
5,6-dimethyl-3-propan-2-yl-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-5(2)8-9(12)11-7(4)6(3)10-8;/h5H,1-4H3,(H,11,12);1H |
InChI 键 |
YHOWCGQNTBSCSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=O)N1)C(C)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



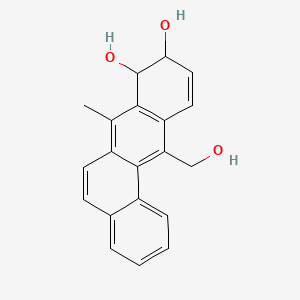
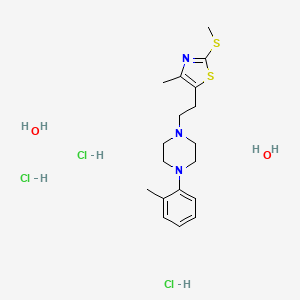
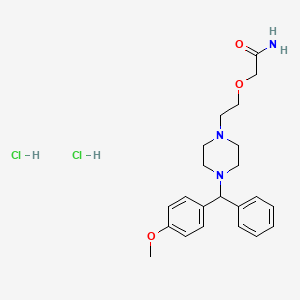


![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

